[2-(Diethylamino)ethyl][(5-methylfuran-2-yl)methyl]amine
Description
Properties
Molecular Formula |
C12H22N2O |
|---|---|
Molecular Weight |
210.32 g/mol |
IUPAC Name |
N',N'-diethyl-N-[(5-methylfuran-2-yl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C12H22N2O/c1-4-14(5-2)9-8-13-10-12-7-6-11(3)15-12/h6-7,13H,4-5,8-10H2,1-3H3 |
InChI Key |
URWVUYWMNPKDLX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNCC1=CC=C(O1)C |
Origin of Product |
United States |
Preparation Methods
Method Overview:
This method involves the nucleophilic substitution of a suitable amino precursor with a heterocyclic methyl derivative, typically under basic conditions.
Step-by-step Process:
-
- Diethylaminoethyl chloride or bromide (as alkylating agent)
- 5-Methylfuran-2-methylamine or its derivatives
-
- Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF)
- Base: Potassium carbonate or sodium hydride to facilitate nucleophilic substitution
- Temperature: Reflux conditions (~80-120°C)
-
- Dissolve diethylaminoethyl halide in the solvent.
- Add the heterocyclic amine derivative.
- Stir under reflux for several hours to promote substitution.
- Workup involves extraction, washing, and purification via chromatography.
Research Findings:
This approach is consistent with general alkylation techniques used for aminoalkyl heterocycles, as outlined in patents related to heterocyclic amine synthesis (e.g., EP2264027A1).
Reductive Amination of 5-Methylfuran-2-carboxaldehyde Derivatives
Method Overview:
Reductive amination provides a route to form the amino linkage by condensing an aldehyde with a primary or secondary amine, followed by reduction.
Step-by-step Process:
-
- 5-Methylfuran-2-carboxaldehyde
- Diethylaminoethyl amine
-
- Solvent: Ethanol or methanol
- Catalyst: Sodium cyanoborohydride or sodium triacetoxyborohydride
- Temperature: Room temperature to mild heating (~25-50°C)
-
- Mix aldehyde and amine in solvent.
- Add reducing agent to the mixture.
- Stir for several hours until completion.
- Purify the product through chromatography or recrystallization.
Research Findings:
This method is advantageous for selectively forming the C–N bond with minimal over-reduction, as demonstrated in heterocyclic amine syntheses.
Multistep Synthesis via Heterocyclic Intermediate Formation
Method Overview:
This approach involves constructing the heterocyclic core first, then attaching the aminoethyl side chain.
Step-by-step Process:
Step 1: Synthesis of 5-methylfuran-2-carboxaldehyde or methylfuran derivatives via known heterocyclic synthesis routes, such as the Paal-Knorr synthesis.
Step 2: Functionalization of the heterocycle with a suitable leaving group (e.g., halide or tosylate).
Step 3: Nucleophilic substitution with diethylaminoethyl nucleophile under basic conditions.
Step 4: Final purification and characterization.
Research Findings:
Patents such as EP2264027A1 describe similar multistep pathways involving heterocyclic ring formation followed by substitution reactions, emphasizing the importance of controlled reaction conditions to prevent side reactions.
Preparation via Cross-Coupling Reactions
Method Overview:
Modern synthetic strategies employ palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) to attach the aminoethyl group to a heterocyclic precursor.
Step-by-step Process:
Research Findings:
While more complex, this method offers high regioselectivity and functional group tolerance, suitable for large-scale synthesis.
Summary Data Table of Preparation Methods
| Method | Key Reagents | Typical Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct N-Alkylation | Diethylaminoethyl halide, heterocyclic amine | Reflux in DMF or acetonitrile, base present | Simple, straightforward | Possible over-alkylation, side reactions |
| Reductive Amination | Aldehyde, amine, reducing agent | Room temp to mild heating | High selectivity | Requires pure aldehyde, may need purification |
| Multistep Heterocycle Synthesis | Paal-Knorr, substitution reactions | Controlled temperature, inert atmosphere | High regioselectivity | Longer synthesis time |
| Cross-Coupling | Halogenated heterocycle, amine, Pd catalyst | Inert atmosphere, elevated temperature | High yield, regioselectivity | Cost of catalysts, complex setup |
Research Perspectives and Industrial Considerations
- Safety and Toxicity: Handling reactive reagents like diketene or halogenated compounds requires strict safety protocols.
- Environmental Impact: Preference for solventless or aqueous methods, as described in patent literature, to reduce environmental footprint.
- Scale-up Potential: Multistep syntheses with high yields and minimal purification steps are favored for industrial production.
Chemical Reactions Analysis
Types of Reactions
[2-(Diethylamino)ethyl][(5-methylfuran-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines and alcohols.
Substitution: Various substituted amines and furan derivatives.
Scientific Research Applications
[2-(Diethylamino)ethyl][(5-methylfuran-2-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(Diethylamino)ethyl][(5-methylfuran-2-yl)methyl]amine involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The furan ring may also play a role in binding to biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table compares [2-(Diethylamino)ethyl][(5-methylfuran-2-yl)methyl]amine with key analogues, highlighting structural differences and their implications:
| Compound Name | Molecular Formula | Molecular Weight | Substituent Groups | Physical Properties | Applications/Notes | References |
|---|---|---|---|---|---|---|
| [2-(Diethylamino)ethyl][(5-methylfuran-2-yl)methyl]amine | C₁₂H₂₂N₂O | 210.32 | Diethylaminoethyl, 5-methylfuran-2-ylmethyl | Likely liquid; moderate polarity due to amine and furan groups | Pharmaceutical intermediate, potential receptor modulation | N/A (hypothetical) |
| (2-Methoxyethyl)[(5-methylfuran-2-yl)methyl]amine | C₉H₁₅NO₂ | 169.22 | Methoxyethyl, 5-methylfuran-2-ylmethyl | Liquid; lower basicity than diethylamino analogue | Solubility enhancer in organic synthesis | |
| (5-Methylfuran-2-yl)methylamine | C₁₂H₁₄N₂O | 202.26 | Pyridin-4-ylmethyl, 5-methylfuran-2-ylmethyl | Solid; aromatic pyridine enhances π-π interactions | Catalyst or ligand in coordination chemistry | |
| [2-(2-Fluorophenyl)ethyl][(5-methylfuran-2-yl)methyl]amine | C₁₄H₁₆FNO | 233.29 | 2-Fluorophenethyl, 5-methylfuran-2-ylmethyl | Higher lipophilicity due to fluorophenyl group | Potential CNS-targeting drug candidate |
Electronic and Steric Effects
- Diethylaminoethyl Group: The diethylamino group is strongly electron-donating, increasing the compound's basicity (pKa ~9–10) and solubility in polar solvents. This contrasts with the methoxyethyl variant (pKa ~7–8), which is less basic due to the electron-withdrawing methoxy group .
- Pyridinyl vs. Furan : The pyridine-containing analogue () introduces aromatic nitrogen, enabling hydrogen bonding and metal coordination, unlike the purely aromatic furan ring .
- Fluorophenyl Substituent : The fluorophenyl group in enhances lipophilicity and metabolic stability, making it suitable for blood-brain barrier penetration in CNS drugs .
Pharmacological and Industrial Relevance
- Drug Intermediates: The diethylaminoethyl group is prevalent in pharmaceuticals like Darapladib (), an anti-atherosclerosis agent, suggesting the target compound’s utility in similar pathways .
- Material Science : Pyridine-containing variants () are used in hybrid materials due to their coordination capabilities .
- Agrochemicals : Fluorophenyl analogues () are leveraged for pest control agents owing to their stability and bioavailability .
Research Findings and Key Differentiators
- Solubility: The diethylamino group enhances aqueous solubility compared to methoxyethyl or fluorophenyl derivatives, critical for oral drug formulations.
- Reactivity : The tertiary amine in the target compound facilitates quaternization or salt formation, unlike secondary amines in pyridinyl variants .
- Biological Activity: Fluorophenyl analogues exhibit higher logP values (), favoring membrane permeability, while the diethylamino group’s basicity may improve target binding in ionizable environments .
Biological Activity
[2-(Diethylamino)ethyl][(5-methylfuran-2-yl)methyl]amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and therapeutic applications.
- Molecular Formula : C12H22N2O
- Molecular Weight : 210.31588 g/mol
- CAS Number : [specific CAS number not provided in the sources]
Pharmacological Activities
Research indicates that compounds containing a diethylamino moiety often exhibit a variety of biological activities. The following sections summarize the key pharmacological effects associated with [2-(Diethylamino)ethyl][(5-methylfuran-2-yl)methyl]amine and related compounds.
1. Antimicrobial Activity
Studies have shown that derivatives of diethylamino compounds possess significant antimicrobial properties. For instance, certain DMA (dimethylamine) derivatives have demonstrated efficacy against various bacterial strains, suggesting that [2-(Diethylamino)ethyl][(5-methylfuran-2-yl)methyl]amine may also exhibit similar effects due to its structural similarities .
2. Anticancer Properties
The compound's structural features may allow it to interact with cellular pathways involved in tumor growth and metastasis. Preliminary studies indicate that related compounds can inhibit cancer cell proliferation, making them potential candidates for cancer therapy .
The biological activity of [2-(Diethylamino)ethyl][(5-methylfuran-2-yl)methyl]amine is likely mediated through several mechanisms:
- Receptor Interaction : The compound may act on various neurotransmitter receptors, influencing pain perception and potentially exhibiting neuroprotective effects.
- Enzyme Modulation : It may inhibit specific enzymes involved in inflammation or tumor progression, thus exerting its therapeutic effects.
Case Studies and Research Findings
While direct studies on [2-(Diethylamino)ethyl][(5-methylfuran-2-yl)methyl]amine are sparse, related research provides insights into its potential applications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
